Tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoate” is a chemical compound with the molecular formula C20H19NO4 . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish the isoindole .Molecular Structure Analysis
The molecular structure of “this compound” has been verified using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal XRD also verified the structure, in which N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of S(6) hydrogen-bonded loop .Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from DFT studies. The HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 337.38 . The InChI Code is 1S/C20H19NO4/c1-20(2,3)25-19(24)14-8-6-7-13(11-14)12-21-17(22)15-9-4-5-10-16(15)18(21)23/h4-11H,12H2,1-3H3 .Scientific Research Applications
Rigid P-Chiral Phosphine Ligands
(Imamoto et al., 2012) explored the synthesis of rigid P-chiral phosphine ligands, which showed excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts were efficiently used in the preparation of chiral pharmaceutical ingredients.
Polymerization Initiator
(Allen & Bevington, 1961) used di-tert. butyl peroxide as an initiator for the polymerization of styrene, analyzing the polymers for fragments derived from the peroxide, highlighting its role in polymer chemistry.
Aminohydroxylation and Dihydroxylation
(Csatayová et al., 2011) demonstrated the aminohydroxylation and subsequent dihydroxylation of tert-butyl sorbate, leading to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, an example of its application in complex organic syntheses.
Genotoxicity Assessment
(Chen et al., 2008) assessed the genotoxic effects of methyl-tert-butyl ether and other compounds, using human lymphocytes to demonstrate DNA damage, underlining the importance of safety evaluations in chemical research.
Olefin Isomerization
(Wakamatsu et al., 2000) investigated the isomerization reactions of olefins using RuClH(CO)(PPh(3))(3), indicating its utility in synthetic organic chemistry for the preparation of various compounds.
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity , which could lead to various changes in the target molecules.
Biochemical Pathways
Compounds with an isoindoline nucleus have been associated with a wide range of biological activities , suggesting that they may impact multiple biochemical pathways.
Result of Action
Isoindoline-1,3-dione derivatives are known for their diverse biological activities , suggesting a wide range of potential effects.
Properties
IUPAC Name |
tert-butyl 3-[(1,3-dioxoisoindol-2-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-20(2,3)25-19(24)14-8-6-7-13(11-14)12-21-17(22)15-9-4-5-10-16(15)18(21)23/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNPLSSZVUOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.